molecular formula C8H10N2O4S B138337 Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate CAS No. 148550-51-0

Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Cat. No.: B138337
CAS No.: 148550-51-0
M. Wt: 230.24 g/mol
InChI Key: SHVJIPVRIOSGCA-UHFFFAOYSA-N
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Description

Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate is an organic compound with the molecular formula C8H10N2O4S It is a pyrimidine derivative, characterized by the presence of an ethyl ester group at the 5-position and a methylsulfonyl group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be derived from commercially available starting materials such as ethyl cyanoacetate and thiourea.

    Formation of Pyrimidine Ring: The pyrimidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium ethoxide in ethanol.

    Introduction of Methylsulfonyl Group: The methylsulfonyl group is introduced via a sulfonation reaction, using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester, typically using ethanol and a catalytic amount of acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the ester group, resulting in the formation of reduced pyrimidine derivatives or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Reduced pyrimidine derivatives or alcohols.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the central nervous system.

    Materials Science: The compound is explored for its potential in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The methylsulfonyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

    Ethyl 2-(methylthio)pyrimidine-5-carboxylate: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    Ethyl 2-(methylamino)pyrimidine-5-carboxylate: Contains a methylamino group instead of a methylsulfonyl group.

    Ethyl 2-(methylsulfonyl)thiazole-5-carboxylate: Similar functional groups but with a thiazole ring instead of a pyrimidine ring.

Uniqueness: Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate is unique due to the presence of both the methylsulfonyl and ethyl ester groups on the pyrimidine ring. This combination of functional groups imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-methylsulfonylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-3-14-7(11)6-4-9-8(10-5-6)15(2,12)13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVJIPVRIOSGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292007
Record name ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148550-51-0
Record name ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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